
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as CX717, is a novel compound that has been shown to enhance cognitive function in both animal and human studies. This compound belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor.
Mecanismo De Acción
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By binding to a specific site on the AMPA receptor, this compound enhances the receptor's response to glutamate, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its modulation of the AMPA receptor. In animal studies, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is its ability to enhance cognitive function without causing significant side effects or toxicity. This makes it a promising candidate for further research and development as a potential treatment for cognitive disorders. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a long-term treatment option.
Direcciones Futuras
There are several potential future directions for research on 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound as a potential treatment for cognitive disorders.
Conclusion
In conclusion, this compound is a novel compound that has shown promising cognitive-enhancing effects in both animal and human studies. Its mechanism of action involves modulation of the AMPA receptor, resulting in increased synaptic transmission and improved cognitive function. While there are limitations to its use, this compound is a promising candidate for further research and development as a potential treatment for cognitive disorders.
Métodos De Síntesis
The synthesis of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of an acid catalyst. The resulting product is purified through recrystallization to obtain this compound in high purity. The synthesis of this compound is relatively simple and can be performed on a large scale, making it a viable option for further research and development.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been extensively studied for its potential use in treating cognitive disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In animal studies, this compound has been shown to improve memory consolidation and retrieval, as well as enhance attention and learning. Human studies have also demonstrated the cognitive-enhancing effects of this compound, including improved working memory, attention, and processing speed.
Propiedades
IUPAC Name |
2-cyclopentyl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-6-8-14(9-7-13)12(15)10-11-4-2-3-5-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBDYZSAVUETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

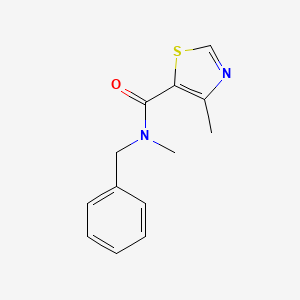
![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)

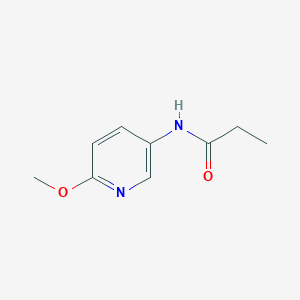
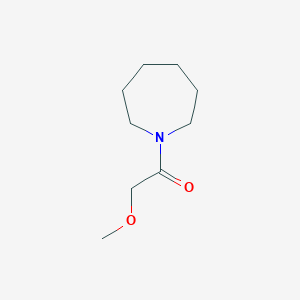

![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
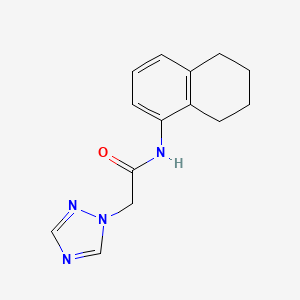

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
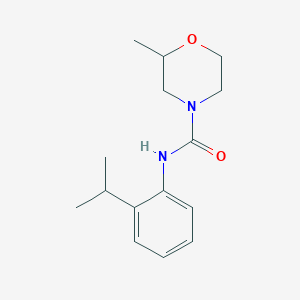
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)